Superior Tyrosinase Inhibition: 10-Fold Potency Increase Over Arbutin
Ethyl coumarate demonstrates a significant, quantifiable advantage over arbutin, a common tyrosinase inhibitor used in cosmetics. In a standardized enzymatic assay, ethyl coumarate exhibited an IC50 of 4.89 μg/mL, which is approximately 10.5-fold more potent than arbutin's IC50 of 51.54 μg/mL [1]. The inhibition is non-competitive with a Ki of 1.83 μg/mL [1].
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.89 μg/mL |
| Comparator Or Baseline | Arbutin (51.54 μg/mL) |
| Quantified Difference | ~10.5-fold lower IC50 |
| Conditions | In vitro mushroom tyrosinase assay |
Why This Matters
For procurement in cosmetic R&D, a 10-fold potency advantage over a widely used benchmark compound allows for lower effective concentrations in formulations, potentially reducing cost and minimizing skin irritation risks.
- [1] Jo, Y. H., et al. (2021). Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen. Food Science & Nutrition, 9(1), 389–400. View Source
